molecular formula C11H8ClN3S B7480515 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole

3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole

Cat. No. B7480515
M. Wt: 249.72 g/mol
InChI Key: XVSGJGYOBKBXQT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the triazole family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. For example, it inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole have been studied extensively. Studies have shown that it can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have anti-cancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in lab experiments is its potential uses in various research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the use of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in scientific research. One of the significant areas of research is in the development of new anti-cancer drugs. Additionally, there is potential for the use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Conclusion
In conclusion, 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has potential uses in various scientific research applications. Its anti-cancer properties and ability to inhibit the activity of acetylcholinesterase make it a promising compound for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been reported in several studies. One of the methods involves the reaction of 4-chlorophenylhydrazine with propargyl bromide to form 4-chlorophenylhydrazine propargyl ether. The resulting compound is then reacted with sulfur to form 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been found to have potential uses in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have potential uses in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase.

properties

IUPAC Name

5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGJGYOBKBXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole

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